molecular formula C36H81B3O6Sn3 B13805099 [1,3,5,2,4,6-Trioxatriborinane-2,4,6-triyltris(oxy)]tris(tributylstannane) CAS No. 51805-36-8

[1,3,5,2,4,6-Trioxatriborinane-2,4,6-triyltris(oxy)]tris(tributylstannane)

Cat. No.: B13805099
CAS No.: 51805-36-8
M. Wt: 998.6 g/mol
InChI Key: ZCKMNMRQPTZBJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of Boroxin, tris[(tributylstannyl)oxy]-(9CI) typically involves the reaction of boroxine with tributylstannyl reagents under controlled conditions . The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. Industrial production methods may involve scaling up this reaction using larger reactors and optimizing the reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Boroxin, tris[(tributylstannyl)oxy]-(9CI) undergoes various types of chemical reactions, including substitution and coupling reactions. One common reaction is the Suzuki-Miyaura coupling, where the compound reacts with aryl halides in the presence of a palladium catalyst to form carbon-carbon bonds . The major products formed from these reactions are typically aryl boronates, which are valuable intermediates in organic synthesis.

Mechanism of Action

The mechanism of action of Boroxin, tris[(tributylstannyl)oxy]-(9CI) involves its ability to form stable complexes with other molecules. The compound’s boron atoms can interact with electron-rich sites on target molecules, facilitating various chemical transformations . The molecular targets and pathways involved depend on the specific application and the nature of the target molecules.

Properties

CAS No.

51805-36-8

Molecular Formula

C36H81B3O6Sn3

Molecular Weight

998.6 g/mol

IUPAC Name

[4,6-bis(tributylstannyloxy)-1,3,5,2,4,6-trioxatriborinan-2-yl]oxy-tributylstannane

InChI

InChI=1S/9C4H9.B3O6.3Sn/c9*1-3-4-2;4-1-7-2(5)9-3(6)8-1;;;/h9*1,3-4H2,2H3;;;;/q;;;;;;;;;-3;3*+1

InChI Key

ZCKMNMRQPTZBJM-UHFFFAOYSA-N

Canonical SMILES

B1(OB(OB(O1)O[Sn](CCCC)(CCCC)CCCC)O[Sn](CCCC)(CCCC)CCCC)O[Sn](CCCC)(CCCC)CCCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.